2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a [1,2,4]triazolo[4,3-a]pyridin-3-one core substituted at position 2 with a branched 3-methylbutyl group and at position 6 with a piperidine sulfonamide moiety. This scaffold is notable for its structural versatility, enabling diverse biological interactions.
Properties
IUPAC Name |
2-(3-methylbutyl)-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-13(2)8-11-20-16(21)19-12-14(6-7-15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,12-13H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZZUDVXBADLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Fusing the Triazole and Pyridine Rings: The next step involves the fusion of the triazole ring with a pyridine ring. This can be done through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced through a sulfonylation reaction. This involves reacting the intermediate compound with piperidine and a sulfonyl chloride derivative under basic conditions.
Addition of the 3-Methylbutyl Side Chain: Finally, the 3-methylbutyl side chain is added through an alkylation reaction. This can be achieved by reacting the intermediate compound with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides, under conditions like reflux in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of triazolopyridine derivatives as antimalarial agents. In silico studies and molecular docking have been conducted to evaluate their effectiveness against Plasmodium falciparum. Compounds similar to 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have shown promising results with inhibitory concentrations (IC50) indicating significant antimalarial activity .
Anti-inflammatory Properties
The sulfonamide moiety in this compound suggests potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. By selectively inhibiting COX-2 while sparing COX-1, these compounds may offer therapeutic benefits with reduced gastrointestinal side effects .
Cancer Treatment
Emerging research indicates that compounds from the triazolopyridine class may act as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme involved in cancer metabolism. Inhibition of PDHK can lead to increased apoptosis in cancer cells by promoting the conversion of pyruvate to acetyl-CoA instead of lactate . This mechanism highlights the potential for these compounds in cancer therapy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 3-methylbutyl group at position 2 distinguishes this compound from analogs with aromatic or smaller alkyl substituents. For example:
- Benzyl derivatives (e.g., 2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, 13f ): These exhibit higher melting points (173–174°C) due to aromatic π-stacking interactions, whereas the target compound’s branched alkyl chain likely reduces crystallinity and melting point [2][^3^].
Substituent Variations at Position 6
The piperidine sulfonamide group is shared with several analogs, but modifications here significantly alter physicochemical and binding properties:
- Thiomorpholino sulfonamide (e.g., 13i): Replacing piperidine with thiomorpholine introduces a sulfur atom, increasing polar surface area and hydrogen-bonding capacity, which may enhance solubility [2][^5^].
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
| Compound Name | Position 2 Substituent | Position 6 Substituent | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 3-Methylbutyl | Piperidine-1-sulfonyl | ~364* | Not reported |
| 2-(4-Chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[...]-3-one (13f) | 4-Chlorobenzyl | Piperidine-1-sulfonyl | 422.89 | 173–174 |
| 2-(3,5-Difluorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[...]-3-one | 3,5-Difluorobenzyl | Piperidine-1-sulfonyl | 439.39 | Not reported |
| 2-(3-Methylbenzyl)-6-(4-methylpiperidin-1-ylsulfonyl)-[1,2,4]triazolo[...]-one | 3-Methylbenzyl | 4-Methylpiperidine-1-sulfonyl | 416.49 | 145–146 |
| 2-(3-Fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[...]-3-one (13i) | 3-Fluorobenzyl | Thiomorpholinosulfonyl | 424.47 | 154–155 |
*Estimated based on molecular formula.
Key Research Findings
- Bioactivity Trends : Piperidine sulfonamide derivatives exhibit enhanced binding to hydrophobic pockets in target proteins compared to thiomorpholine analogs, as inferred from antimalarial studies [2][^9^].
- Stability: Branched alkyl chains (e.g., 3-methylbutyl) may confer metabolic stability over straight-chain analogs, as seen in related triazolo-pyridinones [12][^11^].
Biological Activity
The compound 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (commonly referred to as P047-0067) is a synthetic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- SMILES Notation : CC(C)CCN1N=C(C=CC(S(N2CCCCC2)(=O)=O)=C2)N2C1=O
Anticancer Properties
Recent studies have indicated that compounds structurally related to triazolo-pyridines exhibit significant anticancer activity. For instance, derivatives have shown promising antiproliferative effects against various human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth and survival.
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| P047-0067 | MCF7 | TBD | c-Met inhibition |
| 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
| 12e | MCF7 | 1.23 ± 0.18 | c-Met inhibition |
| 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
Data derived from studies on triazolo-pyridazine derivatives and their analogs .
The biological activity of P047-0067 is primarily attributed to its ability to inhibit the c-Met kinase pathway. c-Met is a receptor tyrosine kinase involved in cell proliferation and survival; its overexpression is often linked to aggressive forms of cancer. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
Study on Antiproliferative Effects
A recent study synthesized a series of triazolo-pyridine derivatives and evaluated their antiproliferative effects against several cancer lines. Among these, P047-0067 demonstrated significant cytotoxicity against MCF7 cells with an IC value yet to be determined (TBD). This study highlights the potential of P047-0067 as a candidate for further development in anticancer therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on similar compounds revealed that modifications at the piperidine or sulfonyl groups significantly influenced their biological activity. For instance, the introduction of alkyl groups enhanced solubility and bioavailability, which are critical for effective therapeutic action .
Q & A
Q. Table 1: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.02 (d, 6H, -CH(CH₂CH(CH₃)₂)), δ 3.45 (m, 4H, piperidine) | |
| HRMS | m/z 407.1582 [M+H]⁺ (calc. 407.1578) |
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations; compare IC₅₀ values to cisplatin controls .
- Enzyme Inhibition : Screen against kinases (e.g., PI3Kγ) using ATP-Glo™ assays .
- Antimicrobial Activity : Agar dilution method against S. aureus and E. coli (MIC ≤ 25 µg/mL suggests potency) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Variable Substituents : Modify the 3-methylbutyl group (e.g., linear vs. branched alkyl) and piperidine sulfonyl moiety (e.g., thiomorpholine, azepane) .
- Assay Design : Test analogs in dose-response curves (0.1–100 µM) against primary targets (e.g., PI3Kγ) and counter-screens for selectivity .
- Data Analysis : Use SPSS or GraphPad Prism for IC₅₀/EC₅₀ calculations and pairwise statistical comparisons.
Q. Table 2: SAR Trends in Triazolopyridine Derivatives
Advanced: Which computational strategies predict binding modes with biological targets?
Methodological Answer:
- Docking Software : Use AutoDock Vina with parameters:
- Grid box centered on ATP-binding pocket (20 × 20 × 20 Å).
- Exhaustiveness = 24, energy range = 5 kcal/mol.
- Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSF < 1.5 Å for key residues) .
Advanced: How to resolve contradictions in cytotoxicity vs. therapeutic efficacy data?
Methodological Answer:
- Mechanistic Studies :
- Perform flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis .
- Measure ROS generation (DCFH-DA assay) to evaluate off-target effects .
- Pharmacokinetics : Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min suggests favorable profiles) .
Advanced: What strategies improve solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the sulfonyl group (hydrolyzed in vivo) .
- Co-solvent Systems : Use 10% DMSO/PEG-400 in PBS (pH 7.4) for in vitro assays .
- Salt Formation : React with HCl or sodium to generate water-soluble salts .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 6.8, 7.4) at 37°C; analyze degradation via HPLC at 0, 6, 24, 48 h .
- Thermal Stability : Store solid compound at 4°C, 25°C, and 40°C for 4 weeks; monitor purity by TLC .
Q. Table 3: Stability Profile (pH 7.4, 37°C)
| Time (h) | % Remaining (HPLC) | Major Degradant |
|---|---|---|
| 0 | 100 | – |
| 24 | 92.4 ± 1.8 | Sulfoxide derivative |
| 48 | 84.7 ± 2.3 | Hydrolyzed triazole |
Advanced: How to conduct comparative studies with structural analogs?
Methodological Answer:
- Structural Modifications : Compare with analogs bearing morpholine () or thiomorpholine sulfonyl groups ().
- Biological Testing : Use standardized protocols (e.g., CLSI guidelines for antimicrobials) to ensure reproducibility .
- Computational Analysis : Generate QSAR models (e.g., CoMFA) to correlate substituent properties with activity .
Advanced: What in vitro models assess metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
